PST3.1a

MGAT5 selectivity glycosyltransferase inhibition N-glycan branching

PST3.1a is the only MGAT5 inhibitor with published brain pharmacokinetics (4.6 ng/g at 1.5 h post oral dose) and an established oral nanosuspension formulation for chronic orthotopic GBM dosing. It provides MGAT5-specific inhibition (IC50=2 µM) without affecting MGAT3, unlike pan-inhibitor swainsonine. Anti-migration IC50 values reach 1 nM—~2,000-fold below the enzymatic IC50—enabling clean separation of anti-invasive from anti-proliferative effects. It uniquely disrupts both TGFβR (SMAD2-P) and FAK signaling, a dual profile not recapitulated by siMGAT5 knockdown. With demonstrated in vivo survival benefit over temozolomide (135 vs 102 days, P=0.0287), PST3.1a is the definitive tool for BBB-penetrant, target-specific β1,6-GlcNAc branched N-glycan manipulation in glioblastoma invasion and signaling studies. Select PST3.1a when oral bioavailability, CNS target engagement, and MGAT5 selectivity are non-negotiable.

Molecular Formula C32H33O6P
Molecular Weight 544.6 g/mol
Cat. No. B15608434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePST3.1a
Molecular FormulaC32H33O6P
Molecular Weight544.6 g/mol
Structural Identifiers
InChIInChI=1S/C32H33O6P/c33-32-31(37-23-27-17-9-3-10-18-27)30(36-22-26-15-7-2-8-16-26)29(24-35-21-25-13-5-1-6-14-25)38-39(32,34)28-19-11-4-12-20-28/h1-20,29-33H,21-24H2/t29-,30-,31+,32+,39+/m1/s1
InChIKeyBFDNKVJGHOSKET-DHNIRKAVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PST3.1a (Phostine 3.1a) – MGAT5 Inhibitor Procurement Guide for Glioblastoma and Glycosylation Research


PST3.1a (CAS 1096144-06-7) is a synthetic small-molecule phostine belonging to the [1,2]oxaphosphinane family, rationally designed as a glycomimetic inhibitor of N-acetylglucosamine glycosyltransferase V (MGAT5/GnT-V). Its full chemical name is 3-hydroxy-4,5-bis-benzyloxy-6-benzyloxymethyl-2-phenyl-2-oxo-2λ5-[1,2]oxaphosphinane, with a molecular formula of C32H33O6P and a molecular weight of 544.6 g/mol [1]. The compound was selected from a library of 26 phostine derivatives following phenotypic screening linked to cell glycosylation alterations and enzymatic activity assays [1][2]. PST3.1a is orally bioavailable, penetrates the blood-brain barrier, and demonstrates both anti-invasive and anti-proliferative activity against glioblastoma-initiating cells (GICs) through a mechanism involving TGFβR and FAK signaling modulation, doublecortin (DCX) upregulation, and OLIG2 induction [1].

Why Generic MGAT5 Interference Cannot Substitute for PST3.1a in GBM Research Protocols


MGAT5 is a medial-Golgi enzyme that catalyzes the addition of β1,6-GlcNAc branches to N-glycans, and its overexpression is linked to tumor invasion and epithelial-mesenchymal transition across multiple cancer types [1]. However, not all approaches to inhibit MGAT5-dependent glycosylation are equivalent. Indirect inhibitors such as swainsonine act upstream by blocking Golgi α-mannosidase II, thereby preventing N-glycan precursor maturation for all glycosyltransferases, not MGAT5 specifically [2]. In contrast, PST3.1a directly and selectively inhibits the MGAT5 enzyme without affecting the closely related MGAT3 glycosyltransferase [1]. Moreover, earlier phostine-generation compounds such as 5.3d lacked a defined molecular target [3], while PST3.1a's mechanism is firmly established as MGAT5 inhibition with quantitative enzymatic, cellular, and in vivo pharmacodynamic validation [1]. The combination of target specificity, oral bioavailability, blood-brain barrier penetration, and demonstrated in vivo survival benefit over temozolomide standard therapy [1] makes PST3.1a irreplaceable by generic glycosylation perturbagens or earlier-generation phostine analogs.

PST3.1a – Head-to-Head Quantitative Differentiation Evidence Against Key Comparators


MGAT5 Enzymatic Selectivity: PST3.1a Spares MGAT3 Unlike Pan-Glycosyltransferase Interference Approaches

PST3.1a demonstrates clear enzymatic selectivity for MGAT5 over the closely related glycosyltransferase MGAT3. In recombinant human enzyme assays using a synthetic biantennary pentasaccharide acceptor and UDP-GlcNAc donor substrate, PST3.1a inhibited MGAT5 with an IC50 of 2 μmol/L [1]. Under identical assay conditions, no inhibition of MGAT3 enzymatic activity was detected at any concentration tested, establishing target selectivity within the N-acetylglucosaminyltransferase family [1]. By contrast, the commonly used glycosylation inhibitor swainsonine acts indirectly on MGAT5 by inhibiting Golgi α-mannosidase II, which globally blocks N-glycan precursor processing and affects multiple downstream glycosyltransferases without MGAT5 specificity [2].

MGAT5 selectivity glycosyltransferase inhibition N-glycan branching

In Vivo Survival Benefit Over Temozolomide Standard Therapy in Orthotopic GBM Models

In an orthotopic xenograft survival study using Gli4 GICs stereotactically implanted into the striatum of nude mice, four treatment groups were compared: vehicle control, PST3.1a alone, temozolomide alone, and PST3.1a + temozolomide combination. Median survival was 79 days for the vehicle cohort, 102 days for temozolomide monotherapy, and 135 days for the PST3.1a + temozolomide combination group [1]. The combination of PST3.1a with temozolomide conferred a statistically significant survival advantage over temozolomide alone (P = 0.0287), representing a 33-day median survival extension [1]. PST3.1a was administered orally at 2 × 25 mg/kg/day for two 30-day cycles, while temozolomide was given intraperitoneally at 40 mg/kg in three cycles [1]. Earlier in vitro NCI-60 panel data had already shown that PST3.1a (compound 3.1a) possessed higher antiproliferative activity than temozolomide within the CNS tumor cluster, and was more potent than paclitaxel against SF295 and SNB75 glioblastoma cell lines [2].

glioblastoma survival orthotopic xenograft temozolomide comparison

Cellular Anti-Migration Potency Exceeds Enzymatic IC50 by ~2000-Fold: Functional Amplification Evidence

PST3.1a exhibits a striking potency differential between its enzymatic IC50 and its cellular anti-migration activity. In Boyden chamber migration assays, PST3.1a inhibited migration of Gli4 and GliT GICs on fibronectin with IC50 values of 1 nM and <1 nM, respectively [1]. On vitronectin, IC50 values were 5 nM (Gli4) and 30 nM (GliT), and on laminin, 1 nM for both lines [1]. Invasion IC50 values through Matrigel were 7 nM (Gli4) and 5 nM (GliT) [1]. These cellular IC50 values are approximately 2,000-fold lower than the enzymatic MGAT5 IC50 of 2 μM (2,000 nM), indicating that PST3.1a's anti-invasive effect is functionally amplified beyond its direct enzymatic inhibition potency [1]. In contrast, anti-proliferative IC50 values across the same GIC lines ranged from 1.7 to 3.1 μM, closely matching the enzymatic IC50, suggesting that the migration/invasion phenotype is disproportionately sensitive to MGAT5 inhibition [1]. The earlier-generation phostine 5.3d exhibited significantly weaker anti-migration potency, with Ki values of 16 nM (Gli7) and 31 nM (Gli4) on fibronectin [2], representing a 16- to >30-fold potency advantage for PST3.1a.

cell migration inhibition GBM invasiveness nanomolar potency

Blood-Brain Barrier Penetration with Oral Bioavailability in Orthotopic GBM Models

PST3.1a is one of the very few MGAT5 inhibitors with experimentally demonstrated blood-brain barrier (BBB) penetration. Following a single oral administration of 27 mg/kg PST3.1a to mice, brain tissue concentration reached 4.6 ± 2.2 ng/g at 1.5 hours post-dose [1]. This was achieved using a nanosuspension formulation developed via Nanoedge technology, with an average particle size of 300 nm and a polydispersity index of approximately 0.15, enabling oral doses up to 50 mg/kg [1]. No mortality, weight loss, organ toxicity, or behavioral alterations were observed in mice treated with 50 mg/kg/day orally for 20 consecutive days [1]. The standard-of-care temozolomide requires intraperitoneal administration in preclinical models and has well-characterized hematological toxicity [2]. The combination of oral bioavailability and BBB penetration is not documented for any other MGAT5 inhibitor, including the earlier phostine 5.3d or the indirect inhibitor swainsonine [3].

BBB penetration oral bioavailability CNS drug delivery

Astrocyte Safety Profile Versus Microtubule-Targeting Chemotherapeutics Paclitaxel and Vincristine

A key differentiator of PST3.1a from conventional glioblastoma chemotherapeutics is its demonstrated sparing of non-cancerous astrocytes. In the original phostine screening study, PST3.1a (compound 3.1a) was tested against primary astrocyte cultures and showed no toxicity at concentrations that were potently antiproliferative against glioma cell lines [1]. In direct contrast, both paclitaxel and vincristine—microtubule-targeting agents also used in glioma research—caused significant astrocyte toxicity under comparable conditions [1]. This selectivity was confirmed in the 2017 mechanistic study, where PST3.1a at doses up to 50 μmol/L did not exhibit toxicity against non-proliferative astrocytes, and no mortality or organ toxicity was observed in mice receiving 50 mg/kg/day oral PST3.1a for 20 consecutive days [2]. The astrocyte-sparing property is functionally linked to PST3.1a's preferential cytotoxicity toward cells with high MGAT5-dependent mesenchymal gene expression signatures, while non-transformed astrocytes express low MGAT5 levels [2].

astrocyte toxicity normal cell selectivity glioblastoma therapeutic window

Mechanistic Pathway Validation: PST3.1a Phenocopies siMGAT5 Genetic Knockdown with Superior Pharmacological Tractability

The mechanistic specificity of PST3.1a was validated through direct comparison with siRNA-mediated MGAT5 knockdown. Both PST3.1a treatment and siMGAT5 transfection produced concordant effects on key GBM stem cell phenotypes: reduced PHA-L lectin binding (indicating decreased β1,6-GlcNAc branched N-glycans), increased OLIG2 expression, and disrupted neurosphere formation [1]. In differentiation conditions, both interventions inhibited SMAD2 phosphorylation (TGFβR signaling) and reduced MGAT5 expression [1]. However, PST3.1a uniquely inhibited FAK phosphorylation in differentiated GICs, whereas siMGAT5 paradoxically activated FAK, revealing a pharmacologically advantageous signaling effect not recapitulated by genetic knockdown [1]. Two-way ANOVA confirmed that PST3.1a's effect on neurosphere formation was significantly different between siCtrl and siMGAT5 conditions (P < 0.0001), consistent with MGAT5 as the primary target [1]. Critically, PST3.1a treatment combined with siMGAT5 produced further reduction in PHA-L binding beyond siMGAT5 alone, confirming pharmacological inhibition of residual MGAT5 activity [1]. Unlike siRNA approaches, PST3.1a provides dose-dependent, reversible, and temporally controllable MGAT5 inhibition suitable for in vivo pharmacology [1].

target engagement siRNA validation DCX-OLIG2 axis

PST3.1a – Optimal Research Application Scenarios Based on Quantitative Differentiation Evidence


Orthotopic Glioblastoma Xenograft Studies Requiring Oral In Vivo MGAT5 Inhibition with Documented BBB Penetration

PST3.1a is the only MGAT5 inhibitor with published brain concentration data (4.6 ± 2.2 ng/g at 1.5 h post 27 mg/kg oral dose) and an established oral nanosuspension formulation suitable for chronic dosing in orthotopic GBM models [1]. Its demonstrated survival benefit in combination with temozolomide (median survival 135 days vs 102 days for TMZ alone; P = 0.0287) provides a benchmark for preclinical efficacy studies [1]. Researchers designing in vivo GBM intervention studies where oral bioavailability and BBB penetration are essential should prioritize PST3.1a over all other MGAT5-targeting tools, none of which have published CNS pharmacokinetic data [1].

Anti-Invasion and Anti-Migration Phenotypic Screening in GBM Stem Cell Models

PST3.1a's anti-migration IC50 values in the low nanomolar range (1 nM on fibronectin for Gli4; <1 nM for GliT) [1] make it uniquely suited for sensitive invasion and migration assays in GIC models. The ~2,000-fold potency differential between cellular anti-migration activity and enzymatic IC50 [1] means that investigators must use sub-micromolar concentrations (1-100 nM range) for migration/invasion endpoints, rather than the 2 μM enzymatic IC50, to avoid confounding antiproliferative effects. This potency window is >16-fold superior to the earlier phostine 5.3d (migration Ki = 16-31 nM) [2], establishing PST3.1a as the most potent phostine-class anti-invasive tool compound available.

MGAT5-Specific Glycosylation Interrogation Without Off-Target Glycosyltransferase Confounding

For studies requiring selective pharmacological manipulation of β1,6-GlcNAc branched N-glycans, PST3.1a provides MGAT5-specific inhibition (IC50 = 2 μM) with no detectable activity against MGAT3 [1], unlike the pan-glycosylation inhibitor swainsonine which blocks Golgi α-mannosidase II upstream of all complex N-glycan processing [3]. Combined glycome analysis by MALDI-TOF MS confirmed that PST3.1a treatment selectively reduces multibranched β1,6-GlcNAc mannose intermediate N-glycans without affecting O-glycosylation or fucosylation [1]. Investigators studying the specific role of MGAT5-dependent N-glycan branching in receptor signaling, cell adhesion, or EMT should select PST3.1a over indirect glycosylation perturbagens.

TGFβR-FAK Dual Signaling Pathway Studies in Differentiated GBM Cells

PST3.1a uniquely inhibits both TGFβR signaling (SMAD2 phosphorylation) and FAK phosphorylation in differentiated GICs, a dual inhibitory profile not recapitulated by siMGAT5-mediated knockdown, which suppresses SMAD2-P but paradoxically activates FAK [1]. This pharmacological property makes PST3.1a the tool of choice for studies investigating convergent TGFβR-FAK signaling in GBM cell adhesion, migration, and DCX-mediated invasiveness [1]. The compound also upregulates DCX and OLIG2 expression, providing a multi-modal signaling readout panel for mechanistic studies [1].

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